2-(2-(Ethylsulfonyl)phenyl)acetic acid
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Overview
Description
2-(2-(Ethylsulfonyl)phenyl)acetic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol . This compound is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is a versatile chemical used in various scientific research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylsulfonyl)phenyl)acetic acid typically involves the sulfonation of ethylbenzene followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Ethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylacetic acids .
Scientific Research Applications
2-(2-(Ethylsulfonyl)phenyl)acetic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Methylsulfonyl)phenyl)acetic acid
- 2-(2-(Propylsulfonyl)phenyl)acetic acid
- 2-(2-(Butylsulfonyl)phenyl)acetic acid
Uniqueness
2-(2-(Ethylsulfonyl)phenyl)acetic acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it valuable for targeted research applications .
Properties
IUPAC Name |
2-(2-ethylsulfonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-15(13,14)9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXINKRXIZLWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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